Cas no 885277-29-2 (Quinazoline,4-chloro-2-(4-methoxyphenyl)-5-methyl-)
Quinazoline,4-chloro-2-(4-methoxyphenyl)-5-methyl- is a substituted quinazoline derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a chloro group at the 4-position, a methoxyphenyl moiety at the 2-position, and a methyl group at the 5-position, contributing to its unique reactivity and binding properties. This compound may serve as a key intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors or antimicrobial agents. Its well-defined molecular framework allows for further functionalization, making it a versatile building block in medicinal chemistry. The presence of electron-donating and withdrawing groups enhances its utility in structure-activity relationship studies.
885277-29-2 structure
Product Name:Quinazoline,4-chloro-2-(4-methoxyphenyl)-5-methyl-
CAS No:885277-29-2
MF:C16H13ClN2O
MW:284.74022269249
CID:711428
PubChem ID:53407923
Update Time:2025-06-08
Quinazoline,4-chloro-2-(4-methoxyphenyl)-5-methyl- Chemical and Physical Properties
Names and Identifiers
-
- Quinazoline,4-chloro-2-(4-methoxyphenyl)-5-methyl-
- 4-Chloro-2-(4-methoxy-phenyl)-5-methyl-quinazoline
- 4-chloro-2-(4-methoxyphenyl)-5-methylquinazoline
- 4-CHLORO-2-(4-METHOXYPHENYL)-5-METHYL-QUINAZOLINE,
- 885277-29-2
- DTXSID50696114
- AB19762
- FT-0705197
- AKOS012386592
-
- Inchi: 1S/C16H13ClN2O/c1-10-4-3-5-13-14(10)15(17)19-16(18-13)11-6-8-12(20-2)9-7-11/h3-9H,1-2H3
- InChI Key: RLCMSPXFOMTWQL-UHFFFAOYSA-N
- SMILES: ClC1=C2C(C)=CC=CC2=NC(C2C=CC(=CC=2)OC)=N1
Computed Properties
- Exact Mass: 284.07200
- Monoisotopic Mass: 284.0716407g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 320
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 4.5
- Topological Polar Surface Area: 35Ų
Experimental Properties
- PSA: 35.01000
- LogP: 4.26720
Quinazoline,4-chloro-2-(4-methoxyphenyl)-5-methyl- Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Quinazoline,4-chloro-2-(4-methoxyphenyl)-5-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189010886-1g |
4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline |
885277-29-2 | 97% | 1g |
$552.47 | 2023-08-31 | |
| Chemenu | CM142710-1g |
4-Chloro-2-(4-methoxy-phenyl)-5-methyl-quinazoline |
885277-29-2 | 97% | 1g |
$635 | 2021-08-05 | |
| Chemenu | CM142710-1g |
4-Chloro-2-(4-methoxy-phenyl)-5-methyl-quinazoline |
885277-29-2 | 97% | 1g |
$*** | 2023-05-29 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1531470-1g |
4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline |
885277-29-2 | 98% | 1g |
¥3720.00 | 2024-04-27 |
Quinazoline,4-chloro-2-(4-methoxyphenyl)-5-methyl- Related Literature
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
885277-29-2 (Quinazoline,4-chloro-2-(4-methoxyphenyl)-5-methyl-) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Gold Member
CN Supplier
Reagent